2-(吡啶-3-基)-1H-吲哚

描述

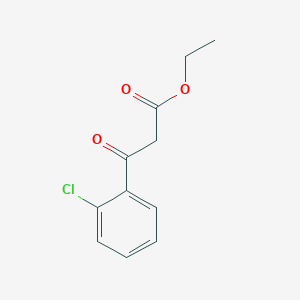

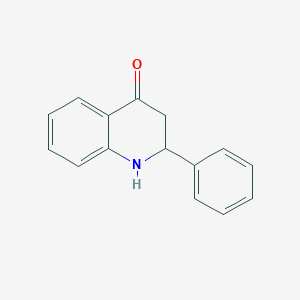

2-Pyridin-3-yl-1H-indole is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Pyridin-3-yl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridin-3-yl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗纤维化活性

设计、合成了一系列新型的2-(吡啶-2-基)嘧啶衍生物,并评估了它们对永生化大鼠肝星状细胞(HSC-T6)的生物活性。 这些化合物表现出比吡非尼酮和Bipy55′DC更好的抗纤维化活性 .

药代动力学特征

评估了新型吡啶-3-基-嘧啶-2-基-氨基苯基-酰胺衍生物的药代动力学特征。 这些衍生物采用两种方法合成,即使用三甲胺作为经典方法和使用氧化镁纳米颗粒 .

抗癌活性

这些衍生物显示出比参考药物(即伊马替尼)更高的细胞毒活性。 此外,化合物IIB在用MTT法检测针对(A549)肺癌细胞系时,其IC50值(0.229 μM)比伊马替尼(2.479 μM)低十倍 .

抗菌和抗真菌活性

这些衍生物对专业水生细菌物种、革兰氏阳性菌和革兰氏阴性菌以及真菌物种显示出抗菌和抗真菌活性。 这些衍生物的抗菌和抗真菌特性高于某些药物 .

抗氧化活性

使用DPPH(2,2-二苯基-1-苦基肼基)法研究了这些衍生物的抗氧化性能,结果表明,评估的IC50值接近抗坏血酸(4.45-4.83 μg/mL)的IC50值 .

杂环化合物的合成

作用机制

Target of Action

Compounds with similar structures have been found to inhibit enzymes such as α-amylase . The α-amylase enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .

Mode of Action

Similar compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Related compounds have been shown to affect the α-amylase pathway . Inhibition of α-amylase can slow down the breakdown of complex carbohydrates into glucose, resulting in a more regulated and progressive release of glucose into the circulation .

Pharmacokinetics

A study on similar compounds has evaluated their pharmacokinetic profiles .

Result of Action

Compounds with similar structures have demonstrated excellent biological activity, such as antimicrobial activity against gram-positive bacteria, gram-negative bacteria, and fungi .

Action Environment

The photophysical behavior of a similar compound, 3-(pyridin-2-yl)triimidazotriazine, has been studied, showing excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .

属性

IUPAC Name |

2-pyridin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWAJWXWMMNKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345736 | |

| Record name | 2-Pyridin-3-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15432-24-3 | |

| Record name | 2-Pyridin-3-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)